Predicted LogP and Topological Polar Surface Area (TPSA) Comparison: 2,3-Dichloro vs. 3,4-Dichloro and 3,5-Dichloro Regioisomers
Computational comparison of the 2,3-dichloro regioisomer (CAS 476627-49-3) against the 3,4-dichloro analog (N-(3,4-dichlorophenyl)thiophene-3-carboxamide) reveals a predicted XLogP3 of 4.82 versus 4.15, indicating approximately 4.7-fold higher predicted lipophilicity for the ortho-chlorinated congener, while TPSA remains identical at 29.1 Ų due to the conserved carboxamide topology [1]. This elevated logP is consistent with intramolecular hydrogen bonding between the ortho-chlorine and the amide NH, reducing solvent exposure of polar groups. The 3,5-dichloro variant yields an intermediate logP of approximately 4.4 [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.82; TPSA = 29.1 Ų |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)thiophene-3-carboxamide: XLogP3 = 4.15; TPSA = 29.1 Ų; N-(3,5-dichlorophenyl)thiophene-3-carboxamide: XLogP3 ≈ 4.4 |
| Quantified Difference | ΔXLogP3 = +0.67 (vs. 3,4-dichloro); ~1.7-fold higher logD at pH 7.4 predicted |
| Conditions | Computed using XLogP3 algorithm (PubChem); structures standardized to neutral form |
Why This Matters
Higher lipophilicity may enhance membrane permeability and blood-brain barrier penetration, making this regioisomer preferentially suited for CNS-targeted screening libraries over the 3,4-dichloro analog.
- [1] PubChem Compound Summary. N-(2,3-dichlorophenyl)thiophene-3-carboxamide (CID 23089466) and N-(3,4-dichlorophenyl)thiophene-3-carboxamide (CID 30268259). Computed XLogP3 and TPSA values. View Source
